molecular formula C19H18N2O3S2 B2845759 2-[4-(ethanesulfonyl)phenyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide CAS No. 941884-29-3

2-[4-(ethanesulfonyl)phenyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B2845759
CAS No.: 941884-29-3
M. Wt: 386.48
InChI Key: FDVAHTZCXWTCQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Ethanesulfonyl)phenyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a thiazole-based acetamide derivative characterized by a 4-phenylthiazol-2-yl core linked to a phenyl ring substituted with an ethanesulfonyl group. The ethanesulfonyl moiety (-SO₂C₂H₅) is a strong electron-withdrawing group, which may enhance metabolic stability and influence binding interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

2-(4-ethylsulfonylphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S2/c1-2-26(23,24)16-10-8-14(9-11-16)12-18(22)21-19-20-17(13-25-19)15-6-4-3-5-7-15/h3-11,13H,2,12H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVAHTZCXWTCQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(ethanesulfonyl)phenyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst.

    Attachment of the Ethylsulfonyl Group: The ethylsulfonyl group can be added via a sulfonation reaction using ethylsulfonyl chloride and a base such as pyridine.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage by reacting the intermediate product with acetic anhydride and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(ethanesulfonyl)phenyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted phenyl or thiazole derivatives.

Scientific Research Applications

2-[4-(ethanesulfonyl)phenyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(ethanesulfonyl)phenyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key analogs and their substituents, biological activities, and physicochemical properties:

Compound Name Substituent (R) Biological Activity Key Findings Reference
Target Compound : 2-[4-(Ethanesulfonyl)phenyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide -SO₂C₂H₅ (para) Hypothesized COX/LOX inhibition Potential enhanced metabolic stability due to sulfonyl group; requires empirical validation. Inferred
N-(4-Phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (5c) -Cl (para) Anti-inflammatory 58% inhibition in carrageenan-induced edema model .
N-[4-(3-Chlorophenyl)-1,3-thiazol-2-yl]-3-trifluoromethylbenzamide (5n) -CF₃, -Cl (meta) Anti-inflammatory 62% inhibition; synergistic effects of electron-withdrawing groups .
N-(4-(3-Nitro-1H-1,2,4-triazol-1-yl)butyl)benzo[d]thiazole-2-carboxamide -NO₂-triazole Anti-tubercular MIC = 0.5 µg/mL against M. tuberculosis; nitro group critical for activity .
2-(Cyclohexylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide -NH-cyclohexyl Unreported Structural similarity suggests potential kinase or protease modulation .

Key Observations :

  • Electron-withdrawing groups (e.g., -Cl, -CF₃, -SO₂C₂H₅) enhance bioactivity by improving target binding or metabolic stability .
  • Position of substituents : Para-substituted derivatives (e.g., 5c) often show higher potency than meta-substituted analogs, likely due to optimal steric and electronic alignment with target enzymes .
  • Sulfonyl vs. Chloro : The ethanesulfonyl group in the target compound may improve solubility compared to chloro analogs but could reduce membrane permeability due to increased polarity .

Pharmacological and Physicochemical Properties

Property Target Compound 5c (Chloro analog) 5n (CF₃ analog)
Molecular Weight ~414.47 g/mol 328.78 g/mol 396.81 g/mol
LogP (Predicted) ~2.8 (moderate polarity) ~3.5 ~3.9
Solubility Moderate (polar sulfonyl) Low (hydrophobic Cl) Low (hydrophobic CF₃)
Metabolic Stability High (resistant to oxidation) Moderate High (CF₃ stabilizes)

Implications :

  • Higher molecular weight of the target compound may limit oral bioavailability, necessitating formulation optimization.

Biological Activity

2-[4-(ethanesulfonyl)phenyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a synthetic organic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its complex structure and potential biological activities. This compound features an ethylsulfonyl group, a phenyl ring, and a thiazole ring, which contribute to its diverse biological properties.

Chemical Structure

The molecular formula of 2-[4-(ethanesulfonyl)phenyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is C19H18N2O3S2, with a molecular weight of approximately 378.48 g/mol. Its structure is illustrated below:

Component Description
Ethanesulfonyl GroupContributes to the compound's reactivity
Phenyl RingEnhances biological interactions
Thiazole RingKnown for various biological activities

Biological Activities

Research indicates that this compound exhibits several notable biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that 2-[4-(ethanesulfonyl)phenyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide may inhibit cancer cell proliferation. Its mechanism of action could involve the modulation of specific enzymes or receptors associated with tumor growth.
  • Antimicrobial Activity : The compound has also demonstrated antimicrobial properties against various pathogens. It appears to disrupt microbial cell functions, potentially leading to cell death.
  • Biochemical Interactions : Interaction studies have shown that the compound may bind to specific biological targets, influencing their activity. Techniques such as molecular docking and in vitro assays are commonly employed to evaluate these interactions.

The precise mechanisms by which 2-[4-(ethanesulfonyl)phenyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide exerts its biological effects are still under investigation. However, it is hypothesized that the compound may work by:

  • Inhibiting Enzymatic Activity : It may inhibit enzymes involved in critical cellular processes, leading to reduced proliferation in cancer cells.
  • Modulating Receptor Activity : The compound might interact with receptors that regulate various cellular pathways, impacting cell survival and growth.

Comparative Analysis with Similar Compounds

To contextualize the unique properties of 2-[4-(ethanesulfonyl)phenyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, it is useful to compare it with structurally similar compounds:

Compound Name Key Features Biological Activity
2-Phenylthiazole DerivativesContains thiazole ringVarious biological activities
Ethylsulfonyl Phenyl CompoundsContains ethylsulfonyl groupKnown for chemical reactivity
N-(4-Phenyl-1,3-thiazol-2-yl)acetamideLacks ethanesulfonamide groupSimilar biological activity

The unique combination of functional groups in 2-[4-(ethanesulfonyl)phenyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide allows for distinct interactions within biological systems compared to these similar compounds.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of this compound:

  • Anticancer Study : A study evaluated the cytotoxic effects of the compound on various cancer cell lines. The results indicated significant inhibition of cell growth at concentrations as low as 10 µM, suggesting a strong potential as an anticancer agent.
  • Antimicrobial Efficacy : In vitro testing against bacterial strains revealed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential utility in treating infections.
  • Molecular Docking Studies : Computational studies have predicted high binding affinities between the compound and target enzymes involved in cancer metabolism, reinforcing its potential as a lead compound for drug development.

Q & A

Q. What are the standard synthetic routes for 2-[4-(ethanesulfonyl)phenyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, and what reaction conditions optimize yield?

The synthesis typically involves sequential functionalization of the thiazole core. Key steps include:

  • Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-halo ketones, often using ethanol or DMF as solvents .
  • Sulfonylation : Introduction of the ethanesulfonyl group via nucleophilic substitution under basic conditions (e.g., triethylamine in dichloromethane) .
  • Acetamide coupling : Amidation using activated esters (e.g., HATU or EDCI) with 4-phenyl-1,3-thiazol-2-amine . Yield optimization requires strict temperature control (0–5°C for sulfonylation; room temperature for amidation) and inert atmospheres to prevent side reactions .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the thiazole and sulfonamide groups. Discrepancies in peak splitting (e.g., aromatic protons) are resolved using 2D COSY or NOESY .
  • HPLC-MS : Validates purity (>95%) and molecular ion ([M+H]⁺) consistency. Discrepancies between theoretical and observed mass require recalibration with reference standards .
  • X-ray crystallography : Resolves ambiguous stereochemistry in crystalline forms .

Q. What are the primary biological targets associated with this compound, and how are preliminary activity assays designed?

  • Targets : Thiazole-acetamide derivatives often inhibit kinases (e.g., EGFR) or modulate inflammatory mediators (e.g., COX-2) .
  • Assay design :
  • Enzyme inhibition : Use recombinant enzymes with fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
  • Cell-based assays : Evaluate cytotoxicity (MTT assay) and selectivity (normal vs. cancer cell lines) .

Advanced Research Questions

Q. How can conflicting data on biological activity between in vitro and in vivo models be systematically addressed?

  • Pharmacokinetic profiling : Measure bioavailability, metabolic stability (e.g., liver microsomes), and plasma protein binding to explain reduced in vivo efficacy .
  • Metabolite identification : Use LC-HRMS to detect active/inactive metabolites that alter observed activity .
  • Dose optimization : Conduct PK/PD modeling to reconcile efficacy thresholds between models .

Q. What strategies are effective for improving the solubility and bioavailability of this hydrophobic compound?

  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the acetamide or sulfonyl moiety .
  • Nanocarrier systems : Encapsulate in PEGylated liposomes or cyclodextrin complexes to enhance aqueous dispersion .
  • Co-crystallization : Use co-formers (e.g., succinic acid) to stabilize amorphous phases and improve dissolution rates .

Q. How should structure-activity relationship (SAR) studies be structured to prioritize derivatives for further development?

  • Core modifications : Systematically vary substituents on the thiazole (e.g., 4-phenyl vs. 4-chlorophenyl) and sulfonamide (e.g., ethanesulfonyl vs. methylsulfonyl) .
  • Functional group swaps : Replace acetamide with sulfonamide or urea to assess binding affinity changes .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with target active sites and prioritize syntheses .

Methodological Considerations for Data Interpretation

Q. What statistical approaches are recommended for validating reproducibility in dose-response experiments?

  • Replicate design : Use ≥3 biological replicates with technical triplicates to account for inter-experimental variability.
  • EC50/IC50 calculation : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) and report 95% confidence intervals .
  • Outlier detection : Apply Grubbs’ test or ROUT method (Q=1%) to exclude non-significant data points .

Q. How can researchers address inconsistencies in enzymatic inhibition data across different assay platforms?

  • Standardize conditions : Control pH, ionic strength, and co-factor concentrations (e.g., Mg²⁺ for kinases) .
  • Cross-validate with orthogonal assays : Compare fluorometric results with radiometric or SPR-based measurements .
  • Reference controls : Include known inhibitors (e.g., staurosporine for kinases) to normalize inter-platform variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.